Cyclotide vibi-H is a member of the cyclotide family, which are cyclic peptides characterized by a unique cyclic cystine knot (CCK) structure. This compound is derived from the plant Viola biflora, commonly known as the alpine violet. Cyclotides are notable for their remarkable stability against thermal, chemical, and enzymatic degradation due to their CCK topology, which comprises three disulfide bonds that create a knotted structure . Cyclotide vibi-H has garnered attention for its antimicrobial and anticancer properties, making it a subject of interest in pharmaceutical research .
The synthesis and stability of cyclotide vibi-H are closely related to its disulfide bond formation and cyclic structure. The formation of these bonds occurs during the post-translational modification of precursor proteins. Specifically, the cyclization process is hypothesized to involve an asparaginyl endoproteinase enzyme that catalyzes both the cleavage and cyclization, while a protein-disulfide isomerase is believed to facilitate the oxidative folding necessary for proper disulfide bond arrangement .
The deamidation of asparagine residues can also be a significant reaction affecting the stability and activity of cyclotides, including cyclotide vibi-H. This reaction can alter the peptide's biological activity by modifying its surface properties and interactions with cell membranes .
Cyclotide vibi-H exhibits various biological activities, particularly antimicrobial and anticancer effects. The mechanism behind these activities primarily involves interactions with cellular membranes, leading to membrane disruption and cell necrosis. Studies have shown that cyclotides can induce rapid membrane blebbing in target cells, indicating their potential as cytotoxic agents . The ability of cyclotides to disrupt lipid membranes is attributed to their hydrophobic and electrostatic interactions with membrane components, which are essential for their biological efficacy .
The synthesis of cyclotide vibi-H typically involves extraction from Viola biflora followed by purification processes such as high-performance liquid chromatography (HPLC). The yield of cyclotides can be influenced by the polarity of solvents used during extraction; hydroalcoholic solutions in moderate concentrations have been found to optimize yields . Additionally, synthetic methods using solid-phase peptide synthesis (SPPS) have been explored to produce analogues of cyclotides for research purposes .
Cyclotide vibi-H has potential applications in various fields due to its biological activities:
Interaction studies have demonstrated that cyclotide vibi-H interacts with lipid membranes through both hydrophobic and electrostatic mechanisms. These studies utilize techniques such as surface plasmon resonance to analyze binding affinities and kinetics. The unique structural features of cyclotide vibi-H contribute to its ability to permeabilize membranes effectively, which is crucial for its cytotoxic activity .
Cyclotide vibi-H shares similarities with other members of the cyclotide family but also exhibits unique characteristics. Here are some similar compounds:
| Compound | Source | Notable Activity | Unique Features |
|---|---|---|---|
| Cyclotide vibi-H | Viola biflora | Antimicrobial, anticancer | Unique amino acid sequence |
| Cycloviolacin O2 | Viola odorata | Cytotoxic | High potency against cancer cells |
| Kalata B1 | Oldenlandia affinis | Antimicrobial | Different loop structure |
Cyclotide vibi-H's unique sequence contributes to its specific biological activities while retaining the fundamental characteristics shared by other cyclotides, such as stability and membrane interaction capabilities .
Cyclotide vibi-H is a 31-amino acid macrocyclic peptide with the primary sequence GLLPCAESCVYIPCLTTVIGCSCKSKVCYKN [1]. This cyclotide belongs to the bracelet subfamily of cyclotides, characterized by the absence of a cis-proline bond in loop 5 [2] [3]. The molecular formula of cyclotide vibi-H is C142H235N35O42S6, with a molecular weight of 3297 daltons [1]. The peptide exhibits a net positive charge of +2 at physiological pH, with an isoelectric point of 8.32 [1].
The sequence contains six conserved cysteine residues at positions 5, 9, 14, 21, 23, and 28, which are essential for the formation of the characteristic disulfide bond network [1]. The amino acid composition reveals the presence of 9 hydrophobic residues, 3 basic residues, and 1 acidic residue [1]. Notably absent from the sequence are the amino acids aspartic acid, phenylalanine, histidine, methionine, glutamine, arginine, and tryptophan [1].
The cyclic backbone topology of cyclotide vibi-H is defined by its head-to-tail cyclization, which creates a continuous circular peptide backbone [4]. This macrocyclic structure is a defining characteristic of all cyclotides and contributes significantly to their exceptional stability [4]. The circular backbone, combined with the disulfide bond network, forms the cyclic cystine knot motif that is central to the structural integrity of the molecule [4].
The cyclization process occurs through enzymatic processing during post-translational modification, involving an asparaginyl endoproteinase that catalyzes both cleavage and cyclization reactions [5]. The presence of an asparagine residue in the sequence is crucial for this cyclization process, as it serves as the recognition site for the processing enzyme [5].
| Structural Parameter | Value |
|---|---|
| Sequence Length | 31 amino acids |
| Molecular Weight | 3297 Da |
| Molecular Formula | C142H235N35O42S6 |
| Net Charge (pH 7) | +2 |
| Isoelectric Point | 8.32 |
| Hydrophobic Residues | 9 |
| Basic Residues | 3 |
| Acidic Residues | 1 |
The secondary structure of cyclotide vibi-H is dominated by β-sheet elements, which are characteristic of all cyclotides [6] [7]. The β-sheet region comprises two to three antiparallel strands that are stabilized by an extensive hydrogen bond network [6]. This β-sheet structure is intimately associated with the cystine knot at the core of the molecule, creating a compact and rigid scaffold [6].
Nuclear magnetic resonance studies of related cyclotides demonstrate that the β-sheet elements are readily identifiable through characteristic nuclear Overhauser effect patterns and hydrogen bond networks [7]. The β-sheet conformation contributes to the overall stability of the cyclotide structure and provides a framework for the display of variable loop regions [6].
Cyclotide vibi-H contains three disulfide bonds that adopt the characteristic cystine knot topology [1]. The disulfide connectivity follows the pattern: Cys5-Cys21, Cys9-Cys23, and Cys14-Cys28 [1]. This specific disulfide bond arrangement creates the knotted topology where two disulfide bonds (Cys I-Cys IV and Cys II-Cys V) form a ladder arrangement, and the third disulfide bond (Cys III-Cys VI) penetrates through the ring formed by the first two bonds and their connecting backbone segments [8] [4].
The disulfide connectivity has been confirmed through chemical analysis and mass spectrometry studies of related cyclotides from the same family [8]. This knotted arrangement is critical for the structural integrity and biological activity of the molecule [8]. The disulfide bonds are deeply buried in the protein core, forcing the backbone loops to curve outward and exposing hydrophobic side chains to the solvent [9].
The six cysteine residues divide the cyclic backbone into six loops of varying lengths [6]. In cyclotide vibi-H, the loop organization follows the typical bracelet cyclotide pattern, with loops 1 and 4 being highly conserved and containing only a few amino acid residues [6]. Loop 1 contains the conserved glutamic acid residue at position 8, which plays a crucial role in structural stabilization through hydrogen bond formation [6].
The loop regions exhibit varying degrees of structural flexibility, with loops 2, 3, 5, and 6 showing more sequence variability compared to loops 1 and 4 [6]. This variability in loop composition contributes to the functional diversity observed among different cyclotides while maintaining the overall structural framework [6].
The tertiary structure of cyclotide vibi-H is characterized by the cyclic cystine knot motif, which represents one of the most compact and stable protein folds known in nature [4]. The cyclic cystine knot consists of three disulfide bonds arranged in a knotted topology, where the first two disulfide bonds and their connecting backbone segments form an embedded ring that is penetrated by the third disulfide bond [4].
This unique structural arrangement creates an exceptionally stable fold that cannot be unfolded without breaking at least one covalent bond [4]. The cyclic cystine knot motif effectively forms the hydrophobic core of the molecule, with the disulfide bonds serving as the primary structural framework [4]. The combination of the circular backbone and the knotted disulfide arrangement results in a structure that is highly resistant to thermal, chemical, and enzymatic degradation [4].
The exceptional stability of the cyclic cystine knot motif in cyclotide vibi-H arises from multiple structural factors [10] [4]. The three disulfide bonds create a highly cross-linked network that constrains the backbone conformation and prevents unfolding [10]. Molecular dynamics simulations have demonstrated that the cyclic cystine knot induces and stabilizes secondary structural motifs that would otherwise be unfavorable [10].
The knot topology ensures that the structure cannot unfold through normal protein unfolding pathways [4]. Partial reduction studies of related cyclotides have shown that removal of individual disulfide bonds leads to significant structural reorganization and loss of stability [10]. The cyclic cystine knot motif also restricts the dynamic fluctuations of the peptide, resulting in a rigid and compact structure [10].
The cyclic cystine knot motif in cyclotide vibi-H creates a unique surface topology that enhances lipophilic interactions [9]. The conformational constraints imposed by the knotted structure increase the solvent-accessible surface area of hydrophobic residues while reducing the exposure of hydrophilic residues [9]. This results in an amphipathic surface distribution that is critical for membrane interactions [9].
The three-dimensional arrangement forces hydrophobic side chains to orient toward the exterior of the peptide in convex loops, despite this being energetically unfavorable [9]. This unique structural feature contributes to the membrane-disrupting properties observed in many cyclotides and influences their biological activity profiles [9].
Cyclotide vibi-H and kalata B1 represent different subfamilies of cyclotides, with vibi-H belonging to the bracelet subfamily and kalata B1 to the Möbius subfamily [2] [3]. The primary structural difference lies in the presence of a cis-proline residue in loop 5 of kalata B1, which creates a twist in the circular backbone that is absent in vibi-H [2] [3]. This structural difference affects the overall topology and surface properties of the two molecules [2].
Kalata B1 has a sequence length of 29 amino acids compared to the 31 amino acids of cyclotide vibi-H [11]. The disulfide connectivity pattern is identical in both molecules, following the characteristic cystine knot arrangement [11]. However, the loop compositions differ significantly, with vibi-H showing a longer loop 3 sequence typical of bracelet cyclotides [12].
The charge distribution also differs between the two cyclotides, with vibi-H possessing a net positive charge of +2, while kalata B1 has a neutral or slightly negative charge [13]. This difference in electrostatic properties influences their membrane interaction profiles and biological activities [13].
| Property | Cyclotide vibi-H | Kalata B1 |
|---|---|---|
| Subfamily | Bracelet | Möbius |
| Sequence Length | 31 amino acids | 29 amino acids |
| Net Charge | +2 | ~0 |
| Cis-Proline in Loop 5 | Absent | Present |
| Loop 3 Length | Extended (6-7 residues) | Short (4 residues) |
| Cytotoxic Activity | Moderate | High |
Within the Violaceae family, cyclotide vibi-H shares structural homology with other bracelet cyclotides isolated from various Viola species [5] [14]. Comparative sequence analysis reveals that vibi-H exhibits high similarity with other cyclotides from Viola biflora, including vibi-A through vibi-K [5]. These cyclotides share the characteristic bracelet subfamily features, including the absence of cis-proline in loop 5 and similar charge distributions [5].
The loop 6 composition of cyclotide vibi-H contains the conserved asparagine residue that is critical for cyclotide processing and is found in most Violaceae cyclotides [5]. This residue serves as the recognition site for the cyclization machinery and is one of the most conserved features across the cyclotide family [5].
Comparative studies of cytotoxic activity show that bracelet cyclotides from Violaceae, including vibi-H, generally exhibit higher potency than their Möbius counterparts [15]. The cytotoxic activity of vibi-H against human lymphoma cell lines (IC50 = 1.6 μM) is comparable to other bracelet cyclotides from the same plant family [1] [15].
The structural diversity among Violaceae cyclotides reflects their evolutionary adaptation to different biological functions [14]. Cyclotide vibi-H represents one of approximately 150 different cyclotides identified in Viola species, each with unique sequence variations in the loop regions while maintaining the conserved cystine knot framework [14].
The distribution of cyclotides across Violaceae species suggests that they serve as a natural combinatorial library, with each species expressing multiple variants tailored to specific defensive functions [14]. The structural plasticity of the cyclotide scaffold allows for sequence diversification in the loop regions without compromising the overall stability provided by the cyclic cystine knot motif [14].
Cyclotide vibi-H biosynthesis initiates from a larger precursor protein with a highly organized multi-domain architecture that facilitates proper processing and cyclization. The precursor protein contains five distinct structural domains, each serving specific roles in the maturation pathway from gene to functional cyclic peptide [1] [2] [3].
The endoplasmic reticulum signal sequence comprises the initial 18-25 amino acids at the N-terminus, directing the nascent precursor protein into the secretory pathway for proper folding and post-translational modifications [3] [2]. This hydrophobic core sequence is cleaved early in the biosynthetic process, allowing the precursor to enter the endoplasmic reticulum where oxidative folding occurs [1] [4].
Following the signal sequence, the N-terminal propeptide spans 20-40 amino acids with variable sequence composition across different cyclotide precursors [5] [3]. This domain serves regulatory functions during processing and may provide protection against premature degradation of the cyclotide domain [5]. The propeptide is removed by specific proteases before cyclization occurs, though the exact enzymes responsible remain incompletely characterized [5] [6].
The N-terminal repeat domain represents one of the most highly conserved regions of cyclotide precursors, spanning approximately 25 amino acids [1] [3]. This domain contains the characteristic AAFALPA motif that serves as a key identifier for cyclotide-encoding genes [7] [3]. The N-terminal repeat exhibits remarkable conservation across Viola species, with sequence identity typically exceeding 85% [8] [9]. Recent studies suggest this domain plays essential roles in folding assistance and processing regulation, potentially serving as a molecular chaperone during cyclotide maturation [5] [3].
The cyclotide domain itself contains the mature 31-amino acid sequence of vibi-H, characterized by six conserved cysteine residues that form the cyclic cystine knot motif [7] [10]. This domain maintains the sequence GLPCAESCVYIPCTTVIGCSCKSCKYXN, where the terminal asparagine residue serves as the primary recognition site for asparaginyl endopeptidase-mediated cyclization [7] [5].
The C-terminal repeat domain, typically 3-7 amino acids in length, contains highly conserved processing signals essential for proper cyclization [5] [3]. This domain features the canonical Asn/Asp-Gly-Leu motif, with the asparagine or aspartic acid residue at the P1 position serving as the primary cleavage site for asparaginyl endopeptidase [11] [5]. The glycine residue at the P1' position and leucine at the P2' position are critical for enzyme recognition and binding [5]. Mutations in these conserved residues dramatically reduce cyclization efficiency or completely abolish cyclic peptide formation [5].
The modular organization of cyclotide precursors allows for multiple cyclotide domains within a single precursor protein, with some genes encoding two or three mature cyclotides separated by additional N-terminal repeat and C-terminal repeat sequences [3] [12]. This architectural flexibility contributes to the remarkable diversity of cyclotides produced within individual plant species.
Asparaginyl endopeptidase emerges as the central enzyme orchestrating the crucial backbone cyclization step in cyclotide vibi-H biosynthesis. These cysteine proteases, ubiquitous throughout the plant kingdom, have been evolutionarily repurposed from their typical hydrolytic function to perform the sophisticated transpeptidation reaction required for cyclotide maturation [11] [13] [14].
Multiple asparaginyl endopeptidase isoforms exist within Viola biflora, each exhibiting distinct substrate specificities and catalytic efficiencies [15] [14]. The primary cyclizing asparaginyl endopeptidase responsible for vibi-H processing demonstrates remarkable kinetic parameters, with kcat/Km values reaching 620 millimolar inverse seconds inverse, positioning it among the fastest cyclases characterized to date [11] [16]. This exceptional catalytic efficiency ensures rapid and efficient conversion of linear precursors to cyclic products under physiological conditions.
The mechanism of asparaginyl endopeptidase-mediated cyclization involves a sophisticated transpeptidation reaction occurring through an acyl-enzyme intermediate [13] [14]. The enzyme initially recognizes and binds to the highly conserved asparagine residue at the C-terminus of the cyclotide domain in loop 6 [11] [5]. Following substrate binding, the enzyme catalyzes peptide bond cleavage between the asparagine residue and the C-terminal repeat domain, forming a transient acyl-asparaginyl endopeptidase intermediate [13] [14]. Subsequently, the N-terminal glycine residue of the cyclotide domain performs a nucleophilic attack on this intermediate, resulting in transpeptidation and formation of the head-to-tail cyclic backbone [11] [13].
The substrate recognition requirements for asparaginyl endopeptidase exhibit stringent specificity patterns that have been extensively characterized through mutagenesis studies [5]. The P1 position must contain either asparagine or aspartic acid, with asparagine showing significantly higher reactivity [5] [6]. The P1' position tolerates small amino acids including glycine, alanine, or serine, though glycine provides optimal cyclization efficiency [5]. The P2' position requires leucine or isoleucine for proper enzyme binding, with leucine being the predominant residue across cyclotide families [5]. Systematic mutation of these critical residues demonstrates their essential nature, as substitutions with larger or charged amino acids completely abolish cyclization activity [5].
Asparaginyl endopeptidase exhibits bifunctional capabilities, mediating both N-terminal excision and C-terminal cyclization of cyclotide precursors [11] [16]. The temporal succession of these processing events appears to be regulated by pH-dependent changes in enzyme activity, with cyclization favored under slightly acidic conditions and hydrolysis predominating at neutral pH [11] [16]. This pH sensitivity may provide a mechanism for controlling processing order within different cellular compartments [11].
The evolutionary conservation of asparaginyl endopeptidase-mediated cyclization across diverse plant families producing cyclotides suggests this mechanism represents an ancient and highly successful biosynthetic strategy [2] [14]. The enzyme's ability to efficiently cyclize engineered cyclotide variants demonstrates its potential utility in biotechnological applications for producing novel cyclic peptides with enhanced stability and bioactivity [11] [16].
The formation of the characteristic cyclic cystine knot motif in cyclotide vibi-H requires precise orchestration of oxidative folding mechanisms that establish the correct disulfide connectivity essential for structural integrity and biological activity. This complex process involves multiple enzymatic systems working in concert to achieve the native three-disulfide arrangement that defines the cyclotide fold [17] [18] [4].
Protein disulfide isomerase plays a pivotal role in facilitating proper disulfide bond formation during cyclotide vibi-H biosynthesis [4] [19]. A specialized plant protein disulfide isomerase isolated from cyclotide-producing species exhibits enhanced chaperone activity compared to human protein disulfide isomerase, suggesting evolutionary adaptation for processing cysteine-rich cyclotide precursors [4]. This enzyme co-expresses with cyclotide precursor proteins and demonstrates direct physical interaction with precursor molecules, indicating its integral role in the biosynthetic pathway [4] [19].
The oxidative folding pathway of cyclotide vibi-H proceeds through a series of discrete intermediates with specific disulfide connectivities [17] [20]. Initial disulfide bond formation typically occurs between Cys9 and Cys23, creating a stable two-disulfide intermediate that accumulates during the folding process [17]. This intermediate contains native-like secondary structure elements and serves as a kinetic trap that must be resolved for productive folding to continue [17]. The second disulfide bond forms between Cys5 and Cys21, stabilizing loop regions and preparing the molecule for final knot formation [17]. The terminal disulfide bond between Cys14 and Cys28 threads through the molecular framework created by the first two bonds, establishing the characteristic knotted topology [17].
Protein disulfide isomerase dramatically enhances correct oxidative folding of cyclotide vibi-H under physiological pH conditions, increasing folding yields and reducing formation of misfolded isomers [4]. The enzyme exhibits a redox potential of -157 ± 4 millivolts, supporting its function as an active oxidoreductase within the plant cellular environment [4]. Its mechanism involves isomerization of incorrect disulfide bonds and facilitation of proper cysteine pairing through its multiple active sites [4].
Recent investigations have revealed the importance of specific structural nucleation events in promoting efficient oxidative folding [20]. The incorporation of beta-turn nucleation sequences, particularly D-proline-glycine motifs, significantly accelerates folding kinetics and improves yields of correctly folded cyclotide [20]. These turn-inducing sequences appear to pre-organize the polypeptide backbone into conformations favorable for correct disulfide formation [20].
The cyclic backbone of vibi-H imposes unique constraints on the oxidative folding process compared to linear cysteine-rich peptides [17] [18]. The head-to-tail connectivity restricts conformational flexibility and may kinetically trap certain folding intermediates [17]. However, cyclization also provides entropic advantages by reducing the effective concentration requirements for intramolecular disulfide formation [18]. The interplay between backbone cyclization and disulfide formation represents a sophisticated example of coupled folding processes in protein biosynthesis [17] [18].
Environmental factors significantly influence oxidative folding efficiency, with optimal conditions requiring carefully balanced redox environments [21]. The presence of reduced and oxidized glutathione facilitates both cyclization and folding in single-pot reactions, suggesting these processes may occur simultaneously in vivo [13] [21]. Temperature and pH also modulate folding kinetics, with physiological conditions favoring productive folding pathways over kinetic trapping [20] [21].
The biosynthetic machinery responsible for cyclotide vibi-H production exhibits remarkable evolutionary conservation across Viola species, reflecting the fundamental importance of these peptides in plant defense strategies and the optimization of their production pathways over millions of years of evolution [8] [9] [22].
Comparative genomic analyses reveal that the core components of cyclotide biosynthesis are universally present across the genus Viola, with over 380 species estimated to produce cyclotides [9] [22]. The distribution patterns of cyclotides within this genus follow phylogenetic relationships, suggesting vertical inheritance of biosynthetic capabilities rather than horizontal gene transfer [9] [23]. Major cyclotides such as varv A are found in 70% of analyzed Viola species, while varv E and kalata B1 occur in approximately 50% of species [22] [24]. This widespread distribution indicates ancient origins for these biosynthetic pathways and their subsequent diversification throughout Viola evolution [9] [22].
Asparaginyl endopeptidase isoforms show varying degrees of conservation across Viola species, with most species maintaining 3-6 distinct isoforms exhibiting different substrate specificities [15] [9]. The evolutionary pressure to maintain multiple asparaginyl endopeptidase variants likely reflects the diversity of cyclotide precursors produced within individual species and the need for specialized processing capabilities [15]. Viola tricolor, one of the most intensively studied species, expresses 4-5 asparaginyl endopeptidase isoforms and produces over 164 different cyclotides, demonstrating the correlation between enzymatic diversity and cyclotide complexity [12] [15].
The N-terminal repeat domains of cyclotide precursors exhibit extraordinary conservation across Viola species, with sequence identities typically ranging from 82-96% [8] [9] [12]. This high degree of conservation significantly exceeds that observed for the mature cyclotide domains themselves, suggesting critical functional importance beyond simple processing signals [8]. The AAFALPA motif within the N-terminal repeat is virtually invariant across all characterized Viola cyclotide precursors, indicating strong selective pressure to maintain this sequence [7] [8].
C-terminal repeat domains demonstrate even higher conservation levels, with 89-96% sequence identity across Viola species [9] [12]. The canonical Asn-Gly-Leu processing motif is preserved in the vast majority of cyclotide precursors, though minor variations such as Asp-Gly-Leu or Asn-Ala-Leu occasionally occur [5] [12]. These alternative processing signals generally maintain cyclization capability, suggesting functional redundancy in asparaginyl endopeptidase recognition requirements [5].
Protein disulfide isomerase expression patterns correlate with cyclotide diversity across Viola species, with species producing larger cyclotide repertoires typically exhibiting higher protein disulfide isomerase expression levels [4] [12]. Viola tricolor shows very high protein disulfide isomerase expression coinciding with its exceptional cyclotide diversity, while species with more limited cyclotide production show proportionally reduced enzyme expression [12]. This correlation suggests co-evolution of oxidative folding capacity with cyclotide biosynthetic demands [4].
Phylogenetic reconstruction of Viola cyclotide evolution reveals multiple independent origins for specific cyclotide subfamilies, with bracelet and Möbius cyclotides arising through distinct evolutionary pathways [8] [9]. The structural diversity of cyclotides correlates with specific sequence signatures in their precursor proteins, allowing classification of cyclotides based on non-cyclotide domain features [8] [9]. This relationship provides insights into the evolutionary processes driving cyclotide diversification and the emergence of new biological functions [8].
Recent transcriptomic analyses have identified 157 novel cyclotide precursor sequences across six Viola species, nearly doubling the known diversity within this genus [8] [9]. These discoveries reveal continuing evolution of cyclotide sequences and suggest that the total cyclotide diversity within Viola may exceed 25,000 distinct peptides [22]. The rapid pace of cyclotide discovery indicates that evolutionary processes continue to generate new variants, possibly in response to changing environmental pressures or pathogen challenges [8] [9].